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Compound of Interest

Compound Name: Velusetrag

Cat. No.: B1683485 Get Quote

An In-depth Technical Guide on the Discovery and Development of a Promising Prokinetic

Agent

Velusetrag (formerly TD-5108) is a potent and highly selective serotonin 5-HT4 receptor

agonist that has been investigated for the treatment of gastrointestinal motility disorders,

primarily gastroparesis and chronic idiopathic constipation. Its development represents a

targeted approach to prokinetic therapy, aiming to improve on the safety and efficacy of earlier

generations of 5-HT4 agonists. This technical guide provides a comprehensive overview of the

discovery, preclinical and clinical development, mechanism of action, and key experimental

methodologies related to Velusetrag.

Discovery and Preclinical Development
Velusetrag was discovered and developed by Theravance Biopharma. The drug was designed

to be a high-affinity, high-intrinsic activity agonist for the 5-HT4 receptor, with a focus on

selectivity to minimize off-target effects, particularly at the 5-HT2B and hERG potassium

channels, which were associated with adverse cardiovascular events in earlier 5-HT4 agonists.

[1][2]

In Vitro Pharmacology
Preclinical in vitro studies were crucial in characterizing the pharmacological profile of

Velusetrag. These studies demonstrated its high affinity and functional potency at the human

5-HT4 receptor, as well as its selectivity over a wide range of other receptors.
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Table 1: In Vitro Pharmacological Profile of Velusetrag (TD-5108)
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Parameter Value Description Reference

Binding Affinity (pKi)

Human 5-HT4(c)

Receptor
7.7

Logarithmic scale of

the inhibition constant,

indicating high affinity.

[1]

Functional Potency

(pEC50)

cAMP Elevation (h5-

HT4(c) cells)
8.3

Logarithmic scale of

the half-maximal

effective concentration

for cyclic AMP

production.

[1]

Rat Esophagus

Relaxation
7.9

Logarithmic scale of

the half-maximal

effective concentration

for relaxation of rat

esophageal tissue.

[1]

Guinea Pig Colon

Contraction
7.9

Logarithmic scale of

the half-maximal

effective concentration

for contraction of

guinea pig colonic

tissue.

Selectivity

Over other 5-HT

receptors
>500-fold

Significantly lower

affinity for other

serotonin receptor

subtypes.

Over other biogenic

amine receptors

≥25-fold Demonstrates

selectivity against

other receptors for

neurotransmitters like
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dopamine and

adrenaline.

Experimental Protocols: Preclinical Pharmacology
Radioligand Binding Assays (for pKi determination): Membranes from HEK293 cells stably

expressing the human 5-HT4(c) receptor were incubated with a radiolabeled ligand (e.g., [3H]-

GR113808) and varying concentrations of Velusetrag. The concentration of Velusetrag that

inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibition

constant (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd),

where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is

the negative logarithm of the Ki.

cAMP Accumulation Assays (for pEC50 determination): HEK293 cells expressing the human 5-

HT4(c) receptor were incubated with various concentrations of Velusetrag. The intracellular

accumulation of cyclic adenosine monophosphate (cAMP) was measured using methods such

as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence

(HTRF). The concentration of Velusetrag that produced 50% of the maximal response (EC50)

was determined, and the pEC50 (negative logarithm of the EC50) was calculated.

Isolated Tissue Assays (for functional potency): Tissues such as rat esophagus and guinea pig

colon, which endogenously express 5-HT4 receptors, were mounted in organ baths. The

tissues were contracted with an appropriate agent (e.g., carbachol for rat esophagus) and then

exposed to cumulative concentrations of Velusetrag to measure relaxation (esophagus) or

contraction (colon). Dose-response curves were generated to determine the EC50 and

subsequently the pEC50.

Mechanism of Action
Velusetrag exerts its prokinetic effects by selectively activating 5-HT4 receptors, which are G-

protein coupled receptors predominantly found on neurons in the enteric nervous system.
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Figure 1. Signaling pathway of Velusetrag via the 5-HT4 receptor.

Activation of the 5-HT4 receptor by Velusetrag leads to the stimulation of the Gs alpha subunit

of the associated G-protein. This, in turn, activates adenylyl cyclase, which increases the

intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase

A (PKA), which then phosphorylates various downstream targets, ultimately leading to

enhanced acetylcholine release from enteric neurons. Increased acetylcholine stimulates

muscle contractions in the gastrointestinal tract, thereby promoting motility.

Clinical Development
Velusetrag has undergone several clinical trials to evaluate its efficacy and safety in treating

gastroparesis and chronic idiopathic constipation.

Clinical Trials in Gastroparesis
Two key clinical trials in patients with diabetic or idiopathic gastroparesis have been conducted:

a Phase 2 proof-of-concept study and a larger Phase 2b dose-ranging study.

Table 2: Summary of Key Clinical Trials of Velusetrag in Gastroparesis
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Study Phase N
Patient
Populati
on

Doses
Primary
Endpoin
t(s)

Key
Outcom
es

Referen
ce(s)

NCT0171

8938
2 34

Diabetic

or

Idiopathic

Gastropa

resis

5, 15, 30

mg once

daily

Proportio

n of

subjects

with

≥20%

reduction

in Gastric

Emptying

Half-Time

(GE t1/2)

All three

doses of

velusetra

g

reduced

GE t1/2

compare

d to

placebo.

The 30

mg dose

significan

tly

increase

d the

proportio

n of

subjects

with

≥20%

reduction

in GE

t1/2 vs.

placebo

(52% vs.

5%,

p=0.002).

NCT0226

7525

2b 232 Diabetic

or

Idiopathic

Gastropa

resis

5, 15, 30

mg once

daily

Change

from

baseline

in

Gastropa

resis

The 5 mg

dose

showed a

statistical

ly

significan
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Cardinal

Symptom

Index

(GCSI)

total

score at

week 4

t

improve

ment in

GCSI

score

compare

d to

placebo

(LS

mean

differenc

e: -0.4,

95% CI:

-0.75 to

-0.03;

nominal

p=0.0327

). The 15

mg and

30 mg

doses did

not show

a

significan

t

improve

ment in

symptom

s.

Clinical Trial in Chronic Idiopathic Constipation
A Phase 2 study was also conducted to assess the efficacy of Velusetrag in patients with

chronic idiopathic constipation.

Table 3: Summary of Phase 2 Clinical Trial of Velusetrag in Chronic Idiopathic Constipation
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Study Phase N
Patient
Populati
on

Doses
Primary
Endpoin
t(s)

Key
Outcom
es

Referen
ce(s)

NCT0039

1820
2 401

Chronic

Idiopathic

Constipat

ion

15, 30,

50 mg

once

daily

Change

from

baseline

in the

weekly

frequenc

y of

spontane

ous

bowel

moveme

nts

(SBMs)

All doses

of

Velusetra

g

resulted

in

statistical

ly

significan

t

increases

in the

weekly

frequenc

y of

SBMs

compare

d to

placebo

(mean

increase

of 3.3-3.6

vs. 1.4

for

placebo,

p <

0.0001).

Experimental Protocols: Clinical Assessments
Gastroparesis Cardinal Symptom Index (GCSI): The GCSI is a patient-reported outcome

measure used to assess the severity of gastroparesis symptoms. It consists of nine items

grouped into three subscales: nausea/vomiting (3 items), postprandial fullness/early satiety (4
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items), and bloating (2 items). Patients rate the severity of each symptom over the past 24

hours on a scale from 0 (none) to 5 (very severe). The total GCSI score is the average of the

scores for the three subscales.

[13C]-Octanoate Breath Test for Gastric Emptying: This non-invasive test measures the rate of

solid-phase gastric emptying. The patient consumes a standardized meal (e.g., a scrambled

egg) containing a non-radioactive isotope, 13C-octanoic acid. As the meal is emptied from the

stomach and the 13C-octanoic acid is absorbed in the small intestine and metabolized in the

liver, 13CO2 is produced and exhaled in the breath. Breath samples are collected at regular

intervals over several hours. The rate of appearance of 13CO2 in the breath is used to

calculate the gastric emptying half-time (t1/2), which is the time it takes for half of the meal to

empty from the stomach.

Development Workflow
The development of Velusetrag followed a structured path from initial discovery to clinical

evaluation.
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Figure 2. Velusetrag (TD-5108) development workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1683485?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683485?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Velusetrag (TD-5108) is a highly selective 5-HT4 receptor agonist with demonstrated

prokinetic activity in both preclinical and clinical studies. Its development has provided valuable

insights into the therapeutic potential of targeting the 5-HT4 receptor for gastrointestinal motility

disorders. While the clinical development for gastroparesis showed promising results,

particularly at the 5 mg dose for symptom improvement, further studies would be needed to

fully establish its place in therapy. The comprehensive data gathered throughout its

development journey, from in vitro pharmacology to patient-reported outcomes in clinical trials,

serves as a robust case study for the targeted development of gastrointestinal prokinetic

agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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